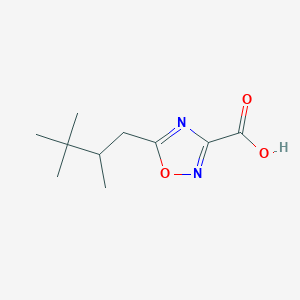
5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a carboxylic acid group and a 2,3,3-trimethylbutyl substituent.
準備方法
The synthesis of 5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a hydrazide with an acid chloride, followed by cyclization in the presence of a dehydrating agent. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to accelerate the reaction.
化学反応の分析
5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects.
類似化合物との比較
Similar compounds to 5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid include other oxadiazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. For example:
5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-(2,3,3-Trimethylbutyl)-1,2,4-oxadiazole-3-thiol: Contains a thiol group, which can impart different reactivity and biological activity. The uniqueness of this compound lies in its specific substituents and functional groups, which determine its particular chemical and biological properties.
特性
分子式 |
C10H16N2O3 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
5-(2,3,3-trimethylbutyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H16N2O3/c1-6(10(2,3)4)5-7-11-8(9(13)14)12-15-7/h6H,5H2,1-4H3,(H,13,14) |
InChIキー |
DIYGRPHSILDFQR-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NC(=NO1)C(=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


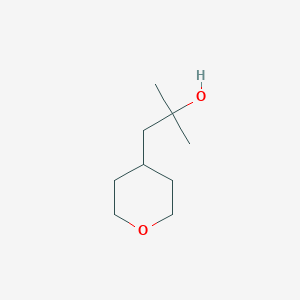
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)
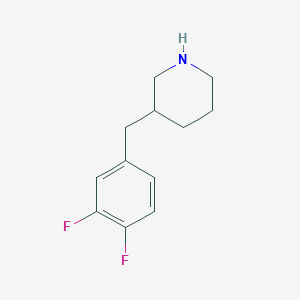
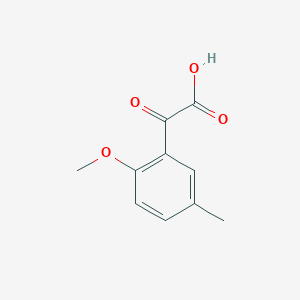

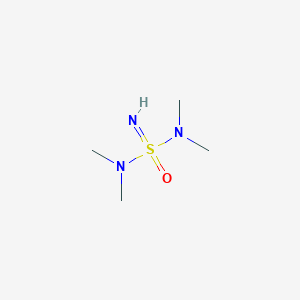


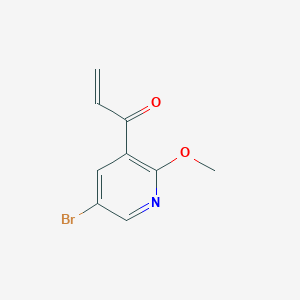

![rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)


![5-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]pentanamide hydrochloride](/img/structure/B13610843.png)
